2-{[1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethan-1-ol
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Overview
Description
2-{[1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethan-1-ol is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities, including anticancer, antiviral, and antimicrobial properties . The structure of this compound features a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic ring system containing nitrogen atoms. This core structure is often considered a privileged scaffold in medicinal chemistry due to its ability to interact with various biological targets .
Mechanism of Action
Target of Action
The primary target of this compound is CDK2 (Cyclin-Dependent Kinase 2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell division . The compound’s interaction with CDK2 also induces apoptosis within cells .
Biochemical Pathways
The compound affects the cell cycle progression pathway by inhibiting CDK2 . This results in a disruption of the normal cell cycle, leading to a halt in cell division . The compound also induces apoptosis, a process of programmed cell death .
Pharmacokinetics
These compounds often show improved biochemical efficacy compared to reversible inhibitors .
Result of Action
The compound’s action results in significant inhibition of cell growth . Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, with IC50 values in the range of 45–97 nM and 6–99 nM, respectively . It also shows moderate activity against HepG-2 with an IC50 range of 48–90 nM .
Biochemical Analysis
Biochemical Properties
The compound 2-[(1-Methyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol has been shown to interact with various enzymes and proteins, playing a significant role in biochemical reactions
Cellular Effects
In cellular studies, 2-[(1-Methyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol has shown promising anti-proliferative activities against leukemia cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethan-1-ol typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the piperidine ring: This is achieved through nucleophilic substitution reactions, where a piperidine derivative is introduced to the pyrazolo[3,4-d]pyrimidine core.
Attachment of the ethanolamine moiety: This final step involves the reaction of the intermediate compound with ethanolamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to improve reaction efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
2-{[1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the ethanolamine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2-{[1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethan-1-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
1,2,3-Triazole derivatives: These compounds also contain nitrogen-rich heterocyclic rings and are known for their anticancer and antimicrobial properties.
Uniqueness
2-{[1-methyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethan-1-ol is unique due to its specific substitution pattern, which enhances its binding affinity to CDK2 and its cytotoxic activity against cancer cells .
Properties
IUPAC Name |
2-[(1-methyl-6-piperidin-1-ylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N6O/c1-18-12-10(9-15-18)11(14-5-8-20)16-13(17-12)19-6-3-2-4-7-19/h9,20H,2-8H2,1H3,(H,14,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEJKUYRLKBGMLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC(=NC(=C2C=N1)NCCO)N3CCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.